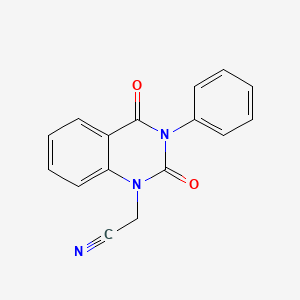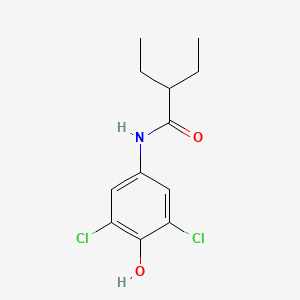![molecular formula C14H16Cl2N2O3 B5733634 1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)
1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H16Cl2N2O3 and its molecular weight is 331.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0537978 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide is the c-Met kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular processes leading to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to it. This binding leads to the inhibition of the kinase, thereby preventing its normal function
Biochemical Pathways
The inhibition of c-Met kinase affects several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway, which c-Met kinase is a part of, has been reported in several cancers .
Result of Action
The inhibition of c-Met kinase by this compound can lead to antiproliferative effects, as observed in MCF-7 and A549 cancer cell lines . The compound also exerts antimigratory activity on these cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water and ultraviolet light can lead to the decomposition of similar compounds . .
Biochemical Analysis
Biochemical Properties
It has been found that compounds with similar structures, such as 2, 4-dichlorophenoxyacetamide-chalcones, have shown moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . These compounds were tested against c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Cellular Effects
Related compounds have shown to exert antiproliferative and antimigratory properties on MCF-7 and A549 cell lines . These effects suggest that 1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to bind to Met1160 from the hinge region of the c-Met kinase . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-1-2-12(11(16)7-10)21-8-13(19)18-5-3-9(4-6-18)14(17)20/h1-2,7,9H,3-6,8H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFICANAHDBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733563.png)


![4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5733581.png)

![1-(3,4-Dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733597.png)
![ethyl 1-[(1,2,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733598.png)



![ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
![7-bromobenzo[de]thiochromen-3-yl acetate](/img/structure/B5733628.png)
![N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
